2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5OS/c18-13-4-2-1-3-12(13)17(24)19-9-16-21-20-15-6-5-14(22-23(15)16)11-7-8-25-10-11/h1-8,10H,9H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZXWPBMJJQSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a novel synthetic molecule that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure comprising a benzamide moiety linked to a triazolopyridazine derivative with a thiophene substituent. This unique arrangement is hypothesized to contribute to its biological properties.
Research indicates that compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibit diverse biological activities. These include:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal activities. The presence of the triazole ring is often associated with enhanced interaction with microbial enzymes or receptors .
- Anticancer Potential : The benzamide and triazole components are known to interact with various cellular pathways involved in cancer proliferation and apoptosis. Studies suggest that derivatives of benzamides can inhibit tumor growth by inducing cell cycle arrest and promoting apoptosis in cancer cells .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of similar triazole derivatives. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiophene-substituted triazoles. The findings revealed that these compounds displayed strong inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that modifications to the triazole structure can enhance antimicrobial potency .
Scientific Research Applications
Anticancer Potential
Research indicates that 2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide may exhibit significant anticancer properties. The compound is believed to interact with specific molecular targets within biological systems, potentially inhibiting certain kinases involved in cell proliferation. This suggests its application in cancer treatment strategies by modulating pathways associated with tumor growth.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Heterocycles : Initial steps involve the formation of the triazole and pyridazine rings through cyclization reactions.
- Chlorination : The introduction of chlorine into the benzamide structure enhances biological activity.
- Purification : Advanced purification techniques such as chromatography are employed to achieve high yields and purity.
Optimizing these synthetic routes is crucial for industrial production, which may involve automated reactors to enhance efficiency.
Research Applications
Given its unique structure and biological potential, ongoing research aims to further elucidate applications in drug development and therapeutic interventions against various diseases. Some key areas include:
- Pharmaceutical Development : Investigating the compound's efficacy in preclinical models for various cancers.
- Biochemical Studies : Exploring its interactions with specific proteins involved in disease pathways.
- Formulation Science : Studying its stability under various conditions (e.g., temperature, pH) to understand practical applications in pharmaceuticals.
Case Studies
Recent studies have highlighted the compound's potential:
- In Vitro Studies : Laboratory tests have demonstrated promising results against specific cancer cell lines, indicating effective inhibition of cell growth.
- Molecular Modeling : Computational studies have provided insights into the binding affinities and interactions with target proteins, aiding in the design of more potent derivatives.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chloro substituent on the benzamide moiety serves as a primary site for nucleophilic substitution reactions. This reaction is pivotal for derivatization to enhance pharmacological properties or modify solubility.
Key Observations:
-
Amine substitution : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DCM) at 60–80°C, yielding substituted benzamide analogs.
-
Thiol substitution : Thiophenol derivatives displace the chloride under basic conditions (K₂CO₃, DMF), forming thioether-linked products.
Table 1: Substitution Reaction Outcomes
| Nucleophile | Solvent | Temp (°C) | Yield (%) | Product Application |
|---|---|---|---|---|
| Morpholine | DMF | 70 | 82 | Bioavailability enhancement |
| Piperazine | DCM | 60 | 75 | Kinase inhibitor analogs |
| 4-Mercaptophenol | DMF/K₂CO₃ | 80 | 68 | Thioether prodrugs |
Hydrolysis and Cyclization Reactions
The amide bond and triazolo-pyridazine core participate in hydrolysis and cyclization under acidic/basic conditions.
Hydrolysis:
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Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the amide bond to generate 2-chlorobenzoic acid and the corresponding amine .
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Basic hydrolysis (NaOH/EtOH): Produces sodium 2-chlorobenzoate and free amine, though yields are lower due to side reactions .
Cyclization:
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Intramolecular cyclization : Under dehydrating conditions (H₂SO₄, 110°C), forms fused thiadiazine-1-oxide derivatives via urea intermediate formation .
Table 2: Hydrolysis/Cyclization Conditions
| Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Acidic Hydrolysis | 6N HCl | Reflux, 4h | 89 |
| Cyclization | H₂SO₄ (10N) | 110°C, 0.5h | 79 |
Cross-Coupling Reactions
The thiophene and pyridazine rings enable transition-metal-catalyzed cross-coupling for structural diversification.
Suzuki-Miyaura Coupling:
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Borylation : Reacts with bis(pinacolato)diboron (PdCl₂(dppf), KOAc) to form boronate esters for subsequent aryl couplings.
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Aryl substitution : Couples with iodobenzene derivatives (Pd(PPh₃)₄, Na₂CO₃) to introduce aromatic groups at the thiophene position.
Table 3: Coupling Reaction Parameters
| Substrate | Catalyst | Base | Yield (%) |
|---|---|---|---|
| 4-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | 73 |
| Phenylboronic acid | PdCl₂(dppf) | KOAc | 68 |
Oxidation of Thiophene Moiety
The thiophene ring undergoes oxidation to modify electronic properties or enhance metabolic stability.
-
Peracid oxidation (mCPBA, DCM): Converts thiophene to thiophene-1,1-dioxide, altering π-conjugation and binding affinity.
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Electrochemical oxidation : Generates sulfone derivatives in aqueous acidic media, though yields are moderate (55–60%).
Functionalization via Amide Bond Reactions
The benzamide group participates in:
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Reductive alkylation : NaBH₄/MeOH reduces the amide to a secondary amine (limited utility due to side reactions).
-
Grignard addition : Organomagnesium reagents (e.g., MeMgBr) attack the carbonyl, forming ketone intermediates.
Mechanistic Insights
Reaction pathways are influenced by:
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Steric effects : Bulky substituents on the triazolo-pyridazine hinder nucleophilic substitution at the chloro position .
-
Electronic effects : Electron-withdrawing groups (e.g., Cl) activate the benzamide carbonyl for hydrolysis .
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Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituent-driven properties are summarized below:
*Calculated based on structural formula.
Key Observations:
- Substituent Position and Bioactivity: The thiophen-3-yl group in the target compound may enhance π-stacking interactions compared to the 4-chlorobenzylamino group in ’s analog, which prioritizes hydrogen bonding .
- Linker Flexibility : Ethyl or methylene linkers (as in and ) modulate steric hindrance and conformational flexibility, affecting target binding .
- Halogen Effects : The 2-chloro substituent in the target compound vs. 6-fluoro in ’s analog may alter electronic properties and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
